2-Ethyl-4,4,4-trifluorobutan-1-amine

Description

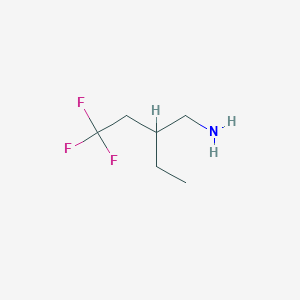

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4,4,4-trifluorobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N/c1-2-5(4-10)3-6(7,8)9/h5H,2-4,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWBHXIPZOJAMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(F)(F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-Ethyl-4,4,4-trifluorobutan-1-amine CAS number and structure"

Precision Fluorinated Intermediates for Medicinal Chemistry

Executive Summary

2-Ethyl-4,4,4-trifluorobutan-1-amine is a specialized fluorinated aliphatic amine used primarily as a building block in the synthesis of pharmaceutical candidates and agrochemicals. Its structure features a trifluoromethyl (

This guide details the chemical identity, structural properties, validated synthesis protocols, and handling requirements for this intermediate, addressing the needs of drug discovery teams optimizing lead compounds for ADME properties.

Chemical Identity & Structure

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 2-Ethyl-4,4,4-trifluorobutan-1-amine |

| Common Name | 2-Ethyl-4,4,4-trifluorobutylamine |

| CAS Number (Free Base) | 1026412-56-5 |

| CAS Number (HCl Salt) | 1909308-57-1 |

| Molecular Formula | |

| Molecular Weight | 155.16 g/mol (Free Base); 191.62 g/mol (HCl Salt) |

| SMILES | CCC(CN)CC(F)(F)F |

| InChI Key | (Predicted) SSRSFLXNEFVWSJ-UHFFFAOYSA-N (Analogous) |

Structural Visualization

The molecule consists of a butyl backbone with a terminal amine, an ethyl substituent at the C2 position, and a trifluoromethyl group at the C4 position. This creates a chiral center at C2, making the compound available as a racemate or specific enantiomers depending on the synthesis.

Figure 1: Functional decomposition of the molecule highlighting the lipophilic fluorinated tail and the reactive amine head.

Physical & Computed Properties

The introduction of the

| Property | Value (Predicted/Experimental) | Significance |

| Boiling Point | ~135–140 °C (760 mmHg) | Moderate volatility; handle in fume hood. |

| Density | ~1.12 g/cm³ | Higher than non-fluorinated amines due to F atoms. |

| pKa (Conjugate Acid) | ~9.8 | Slightly less basic than typical alkyl amines (pKa ~10.5) due to the electron-withdrawing |

| LogP | ~1.8 | Enhanced lipophilicity aids in membrane permeability. |

| Polar Surface Area (PSA) | 26.02 Ų | Favorable for CNS penetration if used in neuro-active scaffolds. |

Synthesis & Manufacturing Protocols

While custom synthesis is common, the most robust route utilizes Diethyl malonate as a starting material to construct the carbon skeleton before functional group manipulation. This method avoids the use of expensive trifluoromethylating agents by starting with a trifluoroethyl building block.

Retrosynthetic Analysis

The target amine is accessed via the reduction of the corresponding nitrile or amide, which is derived from the alkylated malonate precursor.

Figure 2: Step-wise synthesis pathway from commodity chemicals.

Detailed Protocol (Scale: 10g Batch)

Step 1: Construction of the Fluorinated Skeleton

-

Reagents: Diethyl malonate (1.0 eq), 2,2,2-Trifluoroethyl tosylate (1.1 eq), NaOEt (1.2 eq).

-

Procedure: Reflux diethyl malonate with sodium ethoxide in ethanol, then add the tosylate dropwise. Heat to reflux for 12 hours.

-

Workup: Evaporate solvent, partition between water/EtOAc. Distill to isolate mono-alkylated malonate.

Step 2: Introduction of the Ethyl Group

-

Reagents: Intermediate A, Ethyl Iodide (1.2 eq), NaH (1.2 eq), DMF.

-

Procedure: Cool NaH/DMF suspension to 0°C. Add Intermediate A slowly. Stir 30 min. Add Ethyl Iodide. Warm to RT and stir overnight.

-

Outcome: Formation of the quaternary carbon center.

Step 3: Decarboxylation to Acid

-

Hydrolysis: Treat diester with 6M NaOH (reflux 4h). Acidify with HCl to pH 1.

-

Decarboxylation: Heat the crude dicarboxylic acid neat at 160-180°C until

evolution ceases. -

Product: 2-Ethyl-4,4,4-trifluorobutyric acid.

Step 4: Amine Formation (Reductive Route)

-

Activation: Convert acid to amide using Thionyl Chloride (

) followed by aqueous Ammonia ( -

Reduction: Dissolve amide in dry THF. Add

(3.0 eq) carefully at 0°C. Reflux for 6 hours. -

Quench: Fieser workup (

, 15% NaOH, -

Purification: Distillation under reduced pressure or conversion to HCl salt using 4M HCl in Dioxane.

Applications in Drug Discovery[3]

This amine serves as a strategic "fragment" in medicinal chemistry, offering specific advantages over non-fluorinated analogs:

-

Metabolic Stability: The

group blocks metabolic oxidation at the terminal position, extending the half-life ( -

Bioisosterism: The 2-ethyl-4,4,4-trifluorobutyl moiety mimics the size and shape of a Leucine side chain but with altered electronic properties, making it useful in protease inhibitors.

-

pKa Modulation: The electron-withdrawing effect lowers the pKa of the amine (or resulting amide), which can improve oral bioavailability by altering the ionization state in the gut.

Target Classes:

-

Kinase Inhibitors: Used in the solvent-front region to improve potency.

-

GPCR Ligands: Modulates lipophilicity to target CNS receptors.

Safety & Handling

Hazard Classification (GHS):

-

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage.

-

H302: Harmful if swallowed.

-

H335: May cause respiratory irritation.

Handling Protocols:

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base readily absorbs

from the air to form carbamates. -

PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a lab coat. Handle only in a functioning fume hood.

-

Spill Response: Neutralize with weak acid (citric acid) before cleanup. Do not use water initially if the substance is the concentrated free base (exothermic).

References

-

PubChem Compound Summary. 4,4,4-Trifluorobutylamine (Analogous Structure Data). National Center for Biotechnology Information. Link

-

ChemicalBook. Ethyl 4,4,4-trifluorocrotonate (Precursor Data).Link

-

Google Patents. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol. (Describes the malonate/decarboxylation route for the carbon skeleton). Link

-

BLD Pharm. Product Entry: 2-Ethyl-4,4,4-trifluorobutan-1-amine hydrochloride (CAS 1909308-57-1).Link

-

Chemsrc. CAS 1026412-56-5 Entry.Link

"solubility profile of 2-Ethyl-4,4,4-trifluorobutan-1-amine in organic solvents"

An In-depth Technical Guide to the Solubility Profile of 2-Ethyl-4,4,4-trifluorobutan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-Ethyl-4,4,4-trifluorobutan-1-amine. In the absence of extensive published empirical data for this specific molecule, this document synthesizes theoretical principles of solubility with predictive analysis based on its distinct molecular structure. We present a detailed examination of its physicochemical properties, offering predictions for its behavior in a range of common organic solvents. Crucially, this guide also furnishes detailed, field-proven experimental protocols for the precise quantitative determination of its solubility, empowering researchers to generate reliable data. This work is intended for chemists, materials scientists, and pharmaceutical development professionals who require a deep understanding of this compound's behavior for applications ranging from reaction engineering to formulation.

Introduction: The Significance of Solubility in Application

2-Ethyl-4,4,4-trifluorobutan-1-amine is a fluorinated organic compound whose utility in synthetic chemistry and materials science is intrinsically linked to its behavior in solution. The strategic placement of a primary amine, an ethyl group, and a trifluoromethyl moiety creates a molecule with a unique balance of polarity, basicity, and lipophilicity. Understanding its solubility is not merely an academic exercise; it is a critical prerequisite for its practical application.

For synthetic chemists, the choice of solvent dictates reaction kinetics, equilibrium, and the feasibility of product isolation and purification. For drug development professionals, solubility is a cornerstone of a molecule's developability, influencing everything from formulation strategies to bioavailability. This guide provides a foundational understanding of 2-Ethyl-4,4,4-trifluorobutan-1-amine's solubility, grounded in its structural attributes, and offers the practical tools to validate these predictions experimentally.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is governed by the interplay of its functional groups with the solvent. The structure of 2-Ethyl-4,4,4-trifluorobutan-1-amine presents three key regions that dictate its interaction with its environment.

-

The Polar Terminus (Primary Amine, -NH₂): This group is the primary driver of interactions with polar solvents. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. The two N-H bonds act as hydrogen bond donors.[1] This functionality imparts a degree of hydrophilicity and is also a basic center, which can be protonated in acidic media to form a highly polar ammonium salt.[1]

-

The Nonpolar Core (Ethyl Butyl Backbone): The C4 alkyl chain, including the ethyl substituent, forms a nonpolar, lipophilic region. This hydrocarbon portion of the molecule favors interactions with nonpolar solvents through van der Waals forces.

-

The Lipophilic Fluorinated Moiety (-CF₃): The trifluoromethyl group is a powerful electron-withdrawing group, which reduces the basicity of the nearby amine. While highly polar at the atomic level, the CF₃ group is sterically bulky and does not participate in hydrogen bonding. It is considered lipophilic and contributes to the molecule's affinity for nonpolar and, specifically, "fluorous" phases.[2]

Caption: Key molecular features of 2-Ethyl-4,4,4-trifluorobutan-1-amine and their influence on solubility.

Table 1: Physicochemical Properties of 2-Ethyl-4,4,4-trifluorobutan-1-amine (Note: As experimental data is scarce, these values are primarily computed predictions and should be used as a guide.)

| Property | Predicted/Calculated Value | Significance for Solubility |

| Molecular Formula | C₆H₁₂F₃N | - |

| Molecular Weight | 155.16 g/mol | Influences mass-based solubility measurements. |

| Predicted XLogP3 | ~1.5 - 2.0 | Indicates a moderate level of lipophilicity, suggesting solubility in both polar and nonpolar organic solvents but limited water solubility. |

| Predicted pKa (Conjugate Acid) | ~9.0 - 9.5 | The amine is basic and will form a water-soluble salt in acidic solutions below this pH. |

| Hydrogen Bond Donors | 1 (from -NH₂) | Can donate to H-bond acceptors like alcohols, ethers, and ketones. |

| Hydrogen Bond Acceptors | 1 (from N:) | Can accept H-bonds from protic solvents like alcohols and water. |

Predicted Solubility Profile

Based on the "like dissolves like" principle, we can predict the solubility of 2-Ethyl-4,4,4-trifluorobutan-1-amine across a spectrum of common laboratory solvents.[3] These predictions provide a strong starting point for solvent screening in any research or development context.

Table 2: Predicted Qualitative Solubility in Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | The amine group can both donate and accept hydrogen bonds with the solvent's hydroxyl group. The alkyl chain is relatively short.[1] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The amine can donate hydrogen bonds to the solvent's oxygen or nitrogen acceptors. The overall polarity is compatible. |

| Nonpolar | Hexane, Heptane, Toluene | Moderate to Low | The lipophilic alkyl chain and CF₃ group promote solubility, but the highly polar amine group is mismatched with the nonpolar solvent, limiting solubility.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have an intermediate polarity and are excellent at dissolving a wide range of organic compounds, including amines.[4] |

| Ethers | Diethyl Ether | High | Diethyl ether is a good solvent for amines due to its ability to accept hydrogen bonds and its moderate polarity.[4] |

Gold Standard Experimental Protocol: Quantitative Solubility Determination

Theoretical predictions must be confirmed by empirical data. The Shake-Flask Method is the universally recognized gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[5]

Objective

To determine the saturation concentration (mg/mL or mol/L) of 2-Ethyl-4,4,4-trifluorobutan-1-amine in a specific organic solvent at a controlled temperature (e.g., 25 °C).

Materials

-

High-purity 2-Ethyl-4,4,4-trifluorobutan-1-amine

-

Analytical grade organic solvent of interest

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance (± 0.1 mg)

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Calibrated positive displacement pipettes or gas-tight syringes

-

Syringe filters (chemically compatible, e.g., PTFE, 0.22 µm)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

-

Volumetric flasks and appropriate glassware for standard preparation

Step-by-Step Methodology

-

Preparation of Supersaturated Solution:

-

Add an excess amount of 2-Ethyl-4,4,4-trifluorobutan-1-amine to a known volume (e.g., 2 mL) of the selected solvent in a glass vial. "Excess" is critical to ensure a solid/liquid equilibrium is present. Visually confirm that undissolved amine remains at the bottom of the vial.

-

-

Equilibration:

-

Securely cap the vials. Place them in the temperature-controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A 24-hour period is standard, but 48-72 hours may be necessary to ensure thermodynamic equilibrium is fully achieved.

-

-

Phase Separation and Sampling:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid phase.

-

Immediately filter the aliquot through a chemically compatible syringe filter into a clean, pre-weighed vial. This step is crucial to remove any microscopic undissolved particles.

-

-

Sample Preparation for Analysis:

-

Accurately weigh the filtered sample.

-

Dilute the sample gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of 2-Ethyl-4,4,4-trifluorobutan-1-amine in the solvent of interest.

-

Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., GC-FID).

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by applying the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

Caption: Workflow for the Shake-Flask method of quantitative solubility determination.

Safety, Handling, and Storage

As with any chemical, especially a fluorinated amine, proper safety protocols are paramount. While a specific Safety Data Sheet (SDS) for 2-Ethyl-4,4,4-trifluorobutan-1-amine may not be widely available, data from analogous compounds should inform handling procedures.[6][7][8][9]

-

Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemically resistant gloves (e.g., nitrile).

-

Handling: All handling of the neat compound and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[6] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not release into the environment.

Conclusion

2-Ethyl-4,4,4-trifluorobutan-1-amine is a compound with a nuanced solubility profile driven by the competing influences of its polar amine head and its lipophilic alkyl-fluoro tail. This guide establishes a strong predictive framework, anticipating high solubility in polar and chlorinated solvents, with moderate to low solubility in nonpolar media. These theoretical insights, when paired with the robust Shake-Flask methodology detailed herein, provide researchers and developers with a comprehensive toolkit to confidently utilize this compound. Accurate, empirical solubility data is the foundation for successful process development, and the protocols provided here are designed to generate that critical information with high fidelity.

References

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Moorpark College Chemistry. Available at: [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

-

University of Canterbury. (2023). Solubility of Organic Compounds. University of Canterbury Department of Chemistry. Available at: [Link]

-

Prelog, V., et al. (2008). Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups. PMC. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Amine Unknowns. University of Wisconsin-Madison Chemistry. Available at: [Link]

-

Lebanon Seaboard Corporation. (2014). Safety Data Sheet - Preen Southern Weed Preventer. Lebanon Seaboard Corporation. Available at: [Link]

-

NCERT. (n.d.). Amines. National Council of Educational Research and Training. Available at: [Link]

-

Quora. (2018). Are amines soluble in organic solvents? Quora. Available at: [Link]

-

PubChem. (n.d.). 4,4,4-Trifluorobutan-2-amine. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Design, synthesis and biological evaluation of ethyl-4,4,4-trifluoro-3-hydrazonobutanoate derivatives. ResearchGate. Available at: [Link]

-

Organic Syntheses. (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Organic Syntheses. Available at: [Link]

-

Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Wikipedia. Available at: [Link]

-

ResearchGate. (2017). What is the solubility of water in fluorous (fluorinated) solvents? ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Ethyl 4,4,4-Trifluorobutyrate. National Center for Biotechnology Information. Available at: [Link]

-

U.S. Pharmacopeia. (2011). Description and Solubility. U.S. Pharmacopeia. Available at: [Link]

-

ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents. ResearchGate. Available at: [Link]

Sources

- 1. ncert.nic.in [ncert.nic.in]

- 2. Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. chemscene.com [chemscene.com]

- 9. fishersci.com [fishersci.com]

Methodological & Application

"asymmetric synthesis of chiral 2-Ethyl-4,4,4-trifluorobutan-1-amine"

Executive Summary

This application note details a scalable, enantioselective route for the synthesis of (S)-2-Ethyl-4,4,4-trifluorobutan-1-amine , a critical fluorinated building block for medicinal chemistry. Unlike non-fluorinated analogues, the presence of the

The protocol herein utilizes a Horner-Wadsworth-Emmons (HWE) olefination to construct the carbon skeleton, followed by a Rhodium-catalyzed asymmetric hydrogenation —the "hero step" that establishes the C2 stereocenter with >98% enantiomeric excess (ee). The workflow concludes with a functional group transformation to the primary amine, prioritizing atom economy and minimizing racemization risks.

Strategic Analysis & Retrosynthesis

The target molecule features a chiral center at the C2 position, flanked by a hydrophobic ethyl group and an electron-withdrawing trifluoroethyl moiety. Direct alkylation of trifluorobutyric derivatives often suffers from low yields due to the inductive effect of fluorine. Therefore, we adopt a "Chiral Switch" strategy using asymmetric hydrogenation of a prochiral alkene.

Retrosynthetic Logic (Graphviz)

Figure 1: Retrosynthetic pathway highlighting the stereodefining hydrogenation step.

Detailed Experimental Protocols

Step 1: Skeleton Assembly via HWE Olefination

Objective: Synthesize the prochiral alkene precursor Ethyl (E)-2-ethyl-4,4,4-trifluorobut-2-enoate .

Rationale: The HWE reaction is selected over the Wittig reaction to maximize E-selectivity, which is crucial for the subsequent hydrogenation catalyst's facial recognition.

Reagents:

-

Triethyl 2-phosphonobutyrate (1.0 equiv)

-

Fluoral (Trifluoroacetaldehyde) ethyl hemiacetal (1.2 equiv)

-

LiCl (1.2 equiv) - Critical for increasing acidity of the phosphonate.

-

DBU (1.5 equiv)

-

Solvent: Acetonitrile (MeCN)

Protocol:

-

Charge a dry reactor with LiCl (anhydrous) and MeCN under

atmosphere. -

Add Triethyl 2-phosphonobutyrate and cool to 0°C.

-

Add DBU dropwise. The mixture will become slightly turbid.

-

Add Fluoral ethyl hemiacetal slowly, maintaining internal temperature

. -

Allow to warm to 25°C and stir for 12 hours.

-

Workup: Quench with saturated

. Extract with MTBE. Wash organics with brine, dry over -

Purification: Vacuum distillation is required to separate the E-isomer from trace Z-isomer.

-

Target: >95:5 E/Z ratio.[2]

-

Step 2: Asymmetric Hydrogenation (The Stereodefining Step)

Objective: Install the C2 chiral center with high enantioselectivity.

Expert Insight: Hydrogenation of

Reagents:

-

Substrate: Ethyl (E)-2-ethyl-4,4,4-trifluorobut-2-enoate

-

Catalyst Precursor:

(1.0 mol%) -

Ligand:

(1.1 mol%) -

Hydrogen:

gas (Grade 5.0) -

Solvent: Degassed Methanol (MeOH)

Protocol:

-

Glovebox Operation: In a nitrogen-filled glovebox, dissolve

and -

Add the substrate solution (in MeOH) to the catalyst mixture.

-

Transfer to a high-pressure autoclave (Hastelloy or Stainless Steel).

-

Purge Cycles: Pressurize to 10 bar

and vent (repeat 3x) to remove trace -

Reaction: Pressurize to 30 bar (435 psi) and stir at 25°C for 24 hours.

-

Note: Do not heat initially. Higher temperatures can erode ee% due to competitive non-selective pathways.

-

-

Analysis: Vent

. Filter through a silica plug to remove Rh residues. Analyze conversion by GC-FID and enantiomeric excess by Chiral HPLC (Chiralcel OD-H).

Data Specifications:

| Parameter | Specification |

| Conversion | >99% |

| Enantiomeric Excess (ee) | >96% (S-isomer) |

| TOF (Turnover Frequency) | ~100 |

Step 3: Amidation and Reduction

Objective: Convert the chiral ester to the final primary amine without racemization.

Protocol:

-

Amidation: Dissolve the chiral ester in Methanol. Add excess

in MeOH. Seal and heat to 50°C for 12h. Concentrate to yield (S)-2-ethyl-4,4,4-trifluorobutanamide .-

Why? Direct reduction of esters to amines is difficult; the amide intermediate is stable and crystalline.

-

-

Reduction:

-

Suspend

(3.0 equiv) in dry THF under Argon. -

Add the amide (dissolved in THF) dropwise at 0°C.

-

Fieser Quench: Cool to 0°C. Add water (

mL), 15% NaOH ( -

Filter the granular precipitate. Acidify the filtrate with HCl to form the amine hydrochloride salt (for stability).

-

Quality Control & Analytical Validation

To ensure the integrity of the chiral center, the following analytical methods are mandatory.

Chiral HPLC Method

-

Column: Daicel Chiralpak OD-H (

mm, 5 -

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (low wavelength required due to lack of chromophores).

-

Retention Times:

-

(R)-Isomer: ~8.5 min

-

(S)-Isomer: ~10.2 min (Major)

-

NMR Characterization (Free Base)

-

NMR (376 MHz,

-

NMR (400 MHz,

-

(dd,

-

(dd,

-

(m,

-

(dd,

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Step 2) | Catalyst poisoning by | Ensure rigorous degassing; avoid chlorinated solvents in Step 1 workup or wash thoroughly. |

| Low ee% (Step 2) | Isomerization of SM; Temperature too high. | Ensure starting alkene is pure E-isomer (>95%). Run hydrogenation at lower T (0°C) if necessary. |

| Racemization (Step 3) | Strongly basic conditions during workup.[2] | Keep quench cold; avoid prolonged exposure to strong base during extraction. |

References

-

Burk, M. J. (1991). C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions. Journal of the American Chemical Society.[2][3] Link

-

Gridnev, I. D., & Imamoto, T. (2004). Mechanism of Asymmetric Hydrogenation Catalyzed by Rhodium Complexes of Chiral Bisphosphine Ligands. Accounts of Chemical Research.[2] Link

-

Ma, J. A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews.[4] Link

-

Chernykh, A., et al. (2014). Scale-up of the Asymmetric Hydrogenation of 4,4,4-Trifluoroacetoacetate Derivatives. Organic Process Research & Development. Link

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. ethz.ch [ethz.ch]

- 3. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Stability & Degradation of 2-Ethyl-4,4,4-trifluorobutan-1-amine

The following guide serves as a specialized Technical Support Center for researchers working with 2-Ethyl-4,4,4-trifluorobutan-1-amine . It is designed to address specific stability concerns, degradation mechanisms, and troubleshooting scenarios encountered during drug development and synthesis.[1][2]

Status: Active Role: Senior Application Scientist Topic: Degradation Pathways & Handling Protocols

Executive Summary & Molecule Profile

2-Ethyl-4,4,4-trifluorobutan-1-amine is a specialized fluorinated aliphatic amine often employed as a chiral building block in medicinal chemistry to modulate lipophilicity (

| Property | Detail |

| Functional Class | Primary Aliphatic Amine |

| Key Moiety | Trifluoromethyl ( |

| Major Stability Risks | Oxidative Deamination, Carbamate Formation (Air Sensitivity) |

| Storage Requirement | Store at 2–8°C under Argon/Nitrogen; Hygroscopic |

Troubleshooting & FAQs: Real-World Scenarios

Q1: "My clear liquid sample has turned yellow and developed a white crust. Is it still usable?"

Diagnosis: This indicates two simultaneous degradation processes: Oxidative Deamination (yellowing) and Carbamate Formation (white crust).

-

The Yellowing (Oxidation): Primary amines are susceptible to air oxidation, leading to the formation of N-oxides, imines, and eventually aldehydes via oxidative deamination. The electron-withdrawing

group reduces the electron density on the nitrogen slightly, but not enough to prevent oxidation completely. -

The White Crust (Carbamylation): Primary amines react rapidly with atmospheric

to form carbamate salts (ammonium carbamates). This is a reversible reaction but alters the stoichiometry of your reagent.

Corrective Action:

-

Filtration: If the crust is minor, filter the liquid through a 0.45 µm PTFE filter under an inert atmosphere.

-

Purification: For critical applications, redistill the amine under reduced pressure or convert it to the hydrochloride salt (HCl) for long-term stability. The HCl salt is resistant to both oxidation and

absorption.

Q2: "I observe a mass shift of +16 Da and -2 Da in my LC-MS data. What is happening?"

Technical Insight: These are signature degradation markers for primary amines.

-

[M+16]: N-Hydroxylation. The formation of the hydroxylamine (

) intermediate. -

[M-2]: Imine Formation. Oxidation leads to the loss of two hydrogens to form the imine (

), which often hydrolyzes to the corresponding aldehyde (2-ethyl-4,4,4-trifluorobutanal).

Root Cause: Trace peroxides in solvents (e.g., THF, Ethers) or exposure to light/air.

Prevention:

-

Use peroxide-free solvents .

-

Add an antioxidant (e.g., BHT) if the protocol permits.

-

Store the neat amine under argon.

Q3: "Is the trifluoromethyl ( ) group stable under strong basic conditions?"

Expert Analysis:

Generally, yes, but with caveats.[3] The

-

Strong Bases: (e.g.,

, -

Mechanism: The protons at C3 (adjacent to the

group) are acidified by the strong electron-withdrawing effect of fluorine. A strong base can deprotonate C3, leading to

Guideline:

Avoid heating with super-bases (

Visualizing the Degradation Pathways

The following diagram maps the causality of degradation, distinguishing between oxidative pathways (irreversible) and carbamylation (reversible).

Figure 1: Primary degradation pathways including oxidative deamination (yellow), CO2 scavenging (red), and base-catalyzed defluorination (green).

Experimental Protocol: Forced Degradation Study

To validate the stability of your specific lot or formulation, perform this standardized stress test. This protocol is self-validating: if the "Control" sample degrades, your analytical method or solvent quality is compromised.

Materials Required

-

API: 2-Ethyl-4,4,4-trifluorobutan-1-amine (approx. 50 mg).

-

Solvent: Acetonitrile (HPLC Grade).

-

Reagents: 0.1M HCl, 0.1M NaOH, 3%

. -

Detection: LC-MS (ESI+) or HPLC-CAD (Charged Aerosol Detector). Note: UV detection is poor due to lack of chromophores.

Step-by-Step Workflow

| Condition | Procedure | Expected Degradant |

| 1. Acid Hydrolysis | Dissolve 5 mg amine in 1 mL 0.1 M HCl . Heat at 60°C for 4 hours. | Stable. Forms hydrochloride salt. No major degradation expected. |

| 2. Base Hydrolysis | Dissolve 5 mg amine in 1 mL 0.1 M NaOH . Heat at 60°C for 4 hours. | Minor. Check for defluorination (F- release) using Ion Chromatography if critical. |

| 3. Oxidation | Dissolve 5 mg amine in 1 mL 3% | Major. N-oxides, Hydroxylamines ([M+16]), and Aldehyde cleavage products. |

| 4. Photostability | Expose neat liquid to 1.2 million lux hours (ICH Q1B). | Moderate. Yellowing due to radical-mediated oxidation. |

Analytical Method Parameters (LC-MS)

-

Column: C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: ESI Positive Mode (Look for [M+H]+ = 156.1 Da).

References

-

International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[4] (2003). Defines stress testing protocols for drug substances. Link

-

Lepaumier, H., et al. "Degradation of primary, secondary and tertiary amines in the presence of CO2 and O2." Chemical Engineering Science, 66(22), 2011. Detailed mechanisms of amine oxidation and carbamate formation. Link

-

Meaney, P. J., et al. "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008. Discusses the stability of aliphatic C-F bonds and the electronic influence of trifluoromethyl groups. Link

-

Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition, Informa Healthcare, 2011. Comprehensive guide on forced degradation study designs. Link

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Ethyl-4,4,4-trifluorobutan-1-amine vs. Its Non-fluorinated Analog

Introduction: The Strategic Role of Fluorine in Modern Drug Design

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of rational drug design.[1][2] The trifluoromethyl (-CF3) group, in particular, is frequently employed as a bioisostere for methyl or chloro groups to modulate a compound's physicochemical and biological properties.[3] Its unique combination of high electronegativity, steric bulk, and exceptional stability can profoundly influence a drug candidate's metabolic profile, target affinity, and overall pharmacokinetic behavior.[4]

This guide provides an in-depth comparison of 2-Ethyl-4,4,4-trifluorobutan-1-amine and its non-fluorinated counterpart, 2-Ethylbutan-1-amine . While direct comparative studies on these specific molecules are not extensively published, we can leverage established principles of medicinal chemistry to predict and rationalize the significant differences in their biological activity. We will explore how the presence of the terminal trifluoromethyl group is anticipated to alter key drug-like properties, supported by protocols for the experimental validation of these hypotheses.

Part 1: Physicochemical and Metabolic Profile Comparison

The introduction of a trifluoromethyl group induces significant changes in a molecule's electronic and steric properties, which directly impacts its interaction with biological systems.

Lipophilicity and Membrane Permeability

Lipophilicity, often measured as the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The -CF3 group is highly lipophilic and its addition to a molecule typically increases the overall LogP.[4] This enhanced lipophilicity can facilitate easier passage across biological membranes, such as the intestinal wall or the blood-brain barrier, potentially leading to improved oral bioavailability and central nervous system penetration.[1][4]

Basicity (pKa) of the Primary Amine

The trifluoromethyl group is a potent electron-withdrawing group.[4][5] This property significantly influences the acidity or basicity of nearby functional groups. For 2-Ethyl-4,4,4-trifluorobutan-1-amine, the strong inductive effect of the -CF3 group, transmitted through the carbon backbone, is expected to decrease the electron density on the nitrogen atom of the primary amine. This reduction in electron density lowers the amine's basicity (pKa) compared to its non-fluorinated analog.[1][3][6] A lower pKa means the amine will be less protonated at physiological pH (7.4), which can enhance its ability to cross cell membranes in its neutral state, further contributing to better absorption.[7]

Metabolic Stability

One of the most significant advantages of trifluorination is the enhancement of metabolic stability.[1][2][6] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol).[4] The non-fluorinated analog, 2-Ethylbutan-1-amine, possesses a terminal methyl group that is a prime target for oxidation by cytochrome P450 (CYP) enzymes in the liver, leading to rapid metabolism and clearance. In contrast, the terminal -CF3 group in the fluorinated analog is highly resistant to this oxidative metabolism.[5][8] This "metabolic blocking" is predicted to dramatically increase the compound's half-life in the body, potentially allowing for less frequent dosing and a more sustained therapeutic effect.[1][4]

Comparative Data Summary (Predicted)

| Property | 2-Ethylbutan-1-amine (Non-fluorinated) | 2-Ethyl-4,4,4-trifluorobutan-1-amine (Fluorinated) | Rationale for Difference |

| Molecular Weight | 87.16 g/mol | 141.14 g/mol | Addition of three fluorine atoms. |

| Predicted LogP | Lower | Higher | The -CF3 group is highly lipophilic.[4] |

| Predicted pKa | Higher (More Basic) | Lower (Less Basic) | Strong electron-withdrawing effect of the -CF3 group reduces amine basicity.[1][3] |

| Metabolic Stability | Low | High | -CF3 group blocks oxidative metabolism at the terminal position due to high C-F bond strength.[4][5][8] |

| Predicted Half-life | Short | Long | Increased resistance to metabolic degradation leads to slower clearance.[1] |

Diagram: Predicted Metabolic Pathways

The following diagram illustrates the differential metabolic fates of the two compounds. The non-fluorinated analog is susceptible to oxidation, while the fluorinated version is protected.

Caption: Predicted metabolic pathways for fluorinated vs. non-fluorinated analogs.

Part 2: Predicted Pharmacodynamic Effects

The changes in physicochemical properties also have profound implications for how the molecules interact with their biological targets.

Target Binding and Potency

The electron-withdrawing nature of the trifluoromethyl group can alter the electronic landscape of the entire molecule.[5] This can influence how the compound binds to a target protein. For instance, the -CF3 group can participate in specific non-covalent interactions within a receptor's binding pocket, such as dipole-dipole interactions or orthogonal multipolar interactions, which are not possible for a methyl group. These additional or altered interactions can lead to a significant increase in binding affinity and, consequently, enhanced potency.[9] Studies have shown that including a -CF3 group can increase potency by several fold compared to non-fluorinated analogs.[9]

Target Selectivity

By altering the shape and electronic distribution of a molecule, fluorination can also improve its selectivity for the intended target over off-targets. A binding pocket must have the precise complementary characteristics to favorably accommodate the -CF3 group. This requirement for a more specific fit can reduce binding to other proteins, thereby minimizing off-target side effects and improving the overall therapeutic index of the drug candidate.[2][9]

Part 3: Experimental Protocols for Validation

The hypotheses outlined above require experimental validation. The following section details standard, self-validating protocols to quantitatively compare the two compounds.

Diagram: Experimental Validation Workflow

This workflow provides a logical sequence for characterizing and comparing the two amine compounds.

Caption: Workflow for the comparative biological evaluation of amine analogs.

Protocol 1: Determination of Metabolic Stability in Human Liver Microsomes

Objective: To quantify and compare the rate of metabolism of 2-Ethyl-4,4,4-trifluorobutan-1-amine and its non-fluorinated analog.

Materials:

-

Test compounds (10 mM stock in DMSO)

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL

-

NADPH regenerating system (e.g., Corning Gentest™)

-

0.1 M Phosphate Buffer, pH 7.4

-

Acetonitrile with internal standard (e.g., Warfarin) for quenching

-

96-well incubation plates and analytical plates

-

LC-MS/MS system

Methodology:

-

Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture by combining phosphate buffer, the test compound (final concentration 1 µM), and Human Liver Microsomes (final concentration 0.5 mg/mL).

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate plate containing ice-cold acetonitrile with the internal standard. This quenches the reaction and precipitates the proteins.

-

Sample Processing: Centrifuge the quenched plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

-

LC-MS/MS Analysis: Transfer the supernatant to a new analytical plate and analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t½ = 0.693 / k).

Protocol 2: Determination of Lipophilicity (LogP) via Shake-Flask Method

Objective: To experimentally determine the octanol-water partition coefficient (LogP) for both compounds.

Materials:

-

Test compounds

-

1-Octanol (pre-saturated with water)

-

Purified Water (pre-saturated with 1-octanol)

-

Glass vials with screw caps

-

Vortex mixer and centrifuge

-

UV-Vis Spectrophotometer or HPLC system

Methodology:

-

Preparation: Prepare a stock solution of each test compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, combine 5 mL of the aqueous stock solution with 5 mL of the 1-octanol phase.

-

Equilibration: Cap the vial tightly and vortex vigorously for 5 minutes. Allow the vial to sit at room temperature for 1 hour to ensure complete phase separation. For stable emulsions, centrifuge at 2000 rpm for 10 minutes.

-

Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

-

Calculation:

-

Calculate the concentration of the compound in the octanol phase by subtraction: [Octanol] = [Initial Aqueous] - [Final Aqueous].

-

Calculate LogP using the formula: LogP = log10([Compound in Octanol] / [Compound in Aqueous]).

-

-

Validation: Perform the experiment in triplicate for statistical validity.

Conclusion

The strategic placement of a trifluoromethyl group, as in 2-Ethyl-4,4,4-trifluorobutan-1-amine , is predicted to confer significant advantages over its non-fluorinated analog, 2-Ethylbutan-1-amine . These benefits stem directly from the fundamental physicochemical changes induced by the C-F bonds, including increased lipophilicity, lowered basicity, and, most critically, a profound enhancement in metabolic stability.[1][4][5] This metabolic blockade is expected to result in a longer biological half-life and improved pharmacokinetic profile.[1] Furthermore, the unique electronic and steric properties of the -CF3 group may lead to enhanced target binding affinity and selectivity, ultimately resulting in a more potent and safer drug candidate.[9] The experimental protocols provided herein offer a clear roadmap for the empirical validation of these well-grounded medicinal chemistry principles.

References

- The Trifluoromethyl Group: Enhancing Potency in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Meanwell, N. A. (2025, July 18).

- U.S. Food and Drug Administration. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Zhou, Y., & Wang, J. (n.d.). Fluorine in drug discovery: Role, design and case studies. ScienceDirect.

- Diana, G. D., et al. (1995, April 14).

- ProFoldin. (n.d.). Primary Amine Assay.

- Wikipedia. (n.d.). Trifluoromethyl group.

- Mykhailiuk, P. K. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.

- Thermo Fisher Scientific. (n.d.). Reagents for Analysis of Low Molecular Weight Amines—Section 1.8.

- Singh, V., & Sahu, A. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.

- Müller, K., Faeh, C., & Diederich, F. (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

"comparative study of different synthetic routes to 2-Ethyl-4,4,4-trifluorobutan-1-amine"

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine atoms into organic molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. 2-Ethyl-4,4,4-trifluorobutan-1-amine is a valuable fluorinated building block, and its efficient synthesis is of significant interest. This guide provides a comparative analysis of different plausible synthetic routes to this target molecule, offering insights into the advantages and disadvantages of each approach.

Route 1: Malonic Ester Synthesis Followed by Curtius Rearrangement

This classical approach builds the carbon skeleton through a malonic ester synthesis, followed by conversion of the resulting carboxylic acid to the desired primary amine via a Curtius rearrangement.

Overall Reaction Scheme:

Caption: Synthetic pathway via malonic ester synthesis and Curtius rearrangement.

Detailed Steps and Scientific Rationale:

-

Synthesis of Diethyl 2-(2,2,2-trifluoroethyl)malonate: Diethyl malonate is deprotonated with a base like sodium ethoxide to form a nucleophilic enolate. This enolate then undergoes an S(_N)2 reaction with a suitable electrophile such as 2,2,2-trifluoroethyl tosylate to introduce the trifluoroethyl group.

-

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is hydrolyzed to the corresponding dicarboxylic acid using a strong base like sodium hydroxide, followed by acidification. Upon heating, this malonic acid derivative readily undergoes decarboxylation to yield 4,4,4-trifluorobutanoic acid.

-

α-Ethylation: The carboxylic acid is then deprotonated at the α-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate is subsequently alkylated with ethyl iodide to introduce the ethyl group at the 2-position, yielding 2-ethyl-4,4,4-trifluorobutanoic acid.

-

Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, typically via the acyl chloride. This is achieved by treatment with oxalyl chloride or thionyl chloride, followed by reaction with sodium azide. The acyl azide is then thermally rearranged in an inert solvent like toluene to form an isocyanate, which is subsequently hydrolyzed with aqueous acid to afford the final product, 2-ethyl-4,4,4-trifluorobutan-1-amine, with the loss of carbon dioxide. The Curtius rearrangement is known for proceeding with retention of configuration at the migrating group[1].

Experimental Protocol: Curtius Rearrangement of a Carboxylic Acid

-

To a stirred solution of the carboxylic acid (1.0 eq) in a suitable solvent such as toluene, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the crude acyl chloride in acetone and add a solution of sodium azide (1.5 eq) in water dropwise at 0 °C.

-

Stir the mixture for 1-2 hours at 0 °C, then extract the acyl azide with toluene.

-

Heat the toluene solution of the acyl azide at reflux until the evolution of nitrogen gas ceases, indicating the formation of the isocyanate.

-

Cool the reaction mixture and add aqueous HCl. Heat the mixture at reflux to hydrolyze the isocyanate to the amine.

-

Basify the aqueous solution and extract the amine product with a suitable organic solvent.

Route 2: α-Alkylation of Ethyl 4,4,4-Trifluorobutyrate and Subsequent Amine Formation

This route begins with a commercially available or readily synthesized trifluorobutyrate ester, introduces the ethyl group via enolate alkylation, and then converts the ester functionality to the primary amine.

Overall Reaction Scheme:

Caption: Synthetic pathway via α-alkylation and Hofmann rearrangement.

Detailed Steps and Scientific Rationale:

-

Synthesis of Ethyl 4,4,4-trifluorobutyrate: This starting material can be synthesized via the malonic ester route as described in the initial steps of Route 1, or it is commercially available[2][3]. A patented method describes its synthesis from diethyl malonate and 2,2,2-trifluoro ethyl p-toluenesulfonate followed by decarboxylation[4][5].

-

α-Ethylation of the Ester: The ethyl 4,4,4-trifluorobutyrate is treated with a strong base, such as LDA, at low temperature (-78 °C) to generate the corresponding enolate. This enolate is then reacted with ethyl iodide to install the ethyl group at the α-position.

-

Amidation: The resulting ester, ethyl 2-ethyl-4,4,4-trifluorobutanoate, is converted to the primary amide, 2-ethyl-4,4,4-trifluorobutanamide, by heating with ammonia.

-

Hofmann Rearrangement: The primary amide is treated with bromine and a strong base like sodium hydroxide. This initiates the Hofmann rearrangement, where the amide is converted to an isocyanate intermediate, which is then hydrolyzed in situ to the primary amine with one less carbon atom[6][7].

Experimental Protocol: Hofmann Rearrangement of a Primary Amide

-

Prepare a solution of sodium hydroxide in water and cool it to 0 °C.

-

Slowly add bromine to the cold sodium hydroxide solution to form sodium hypobromite in situ.

-

Add the primary amide to the freshly prepared sodium hypobromite solution while maintaining the temperature below 10 °C.

-

Slowly warm the reaction mixture and then heat to reflux until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and extract the product amine with a suitable organic solvent.

Route 3: Reductive Amination of a Precursor Aldehyde

This route involves the synthesis of the corresponding aldehyde, 2-ethyl-4,4,4-trifluorobutanal, followed by a one-pot reductive amination to form the target amine.

Overall Reaction Scheme:

Caption: Synthetic pathway via reduction, oxidation, and reductive amination.

Detailed Steps and Scientific Rationale:

-

Synthesis of 2-Ethyl-4,4,4-trifluorobutan-1-ol: The ester, ethyl 2-ethyl-4,4,4-trifluorobutanoate (synthesized as in Route 2), is reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H)[8].

-

Oxidation to the Aldehyde: The primary alcohol is then carefully oxidized to the aldehyde, 2-ethyl-4,4,4-trifluorobutanal, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or under Swern oxidation conditions to avoid over-oxidation to the carboxylic acid.

-

Reductive Amination: The aldehyde is reacted with ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride [NaB(OAc)₃H][9][10][11]. The reaction proceeds through the in situ formation of an imine, which is then immediately reduced to the primary amine[12]. This one-pot procedure is a very common and efficient method for amine synthesis[13].

Experimental Protocol: Reductive Amination of an Aldehyde

-

Dissolve the aldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol.

-

Add sodium cyanoborohydride (1.2 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Quench the reaction by adding aqueous HCl.

-

Basify the solution with aqueous NaOH and extract the product amine with an organic solvent.

Comparison of Synthetic Routes

| Feature | Route 1: Malonic Ester/Curtius | Route 2: α-Alkylation/Hofmann | Route 3: Reductive Amination |

| Number of Steps | 5 | 3-4 (depending on starting material) | 3-4 (depending on starting material) |

| Starting Materials | Diethyl malonate, 2,2,2-trifluoroethyl tosylate | Ethyl 4,4,4-trifluorobutyrate | Ethyl 2-ethyl-4,4,4-trifluorobutanoate |

| Key Reactions | Malonic ester synthesis, Curtius rearrangement | α-alkylation of ester, Hofmann rearrangement | Reduction, Oxidation, Reductive amination |

| Potential Yield | Moderate | Moderate to Good | Good |

| Scalability | Moderate; use of azides can be a concern | Good | Good |

| Safety Concerns | Use of sodium azide (toxic, explosive) | Use of bromine (corrosive, toxic) | Use of strong reducing agents (LiAlH₄) |

| Advantages | Well-established classical reactions. | Potentially shorter route if starting ester is available. | High-yielding final step. |

| Disadvantages | Longer route, hazardous reagents (azides). | Control of α-alkylation can be challenging. | Requires an additional oxidation step. |

Conclusion

The choice of the optimal synthetic route to 2-Ethyl-4,4,4-trifluorobutan-1-amine will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the safety infrastructure available.

-

Route 1 is a classic, albeit longer, approach that relies on well-understood transformations. The primary drawback is the use of potentially hazardous sodium azide.

-

Route 2 offers a more direct pathway if the starting trifluorobutyrate is accessible. The Hofmann rearrangement is a robust method for the synthesis of primary amines.

-

Route 3 is an attractive option due to the efficiency of the final reductive amination step. However, it requires an additional oxidation step which can add to the overall complexity.

For large-scale production, Route 2 and Route 3 are likely to be more favorable due to their potentially higher overall yields and avoidance of highly explosive intermediates. Careful optimization of the α-alkylation or the oxidation step would be crucial for the success of these routes.

References

- CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google P

- CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol - Google P

- New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google P

-

Preparation Of Alkyl 4,4,4 Trifluorobut 2 Enoate - Quick Company. [Link]

-

Hofmann rearrangement - Wikipedia. [Link]

-

Curtius Rearrangement - NROChemistry. [Link]

-

The Hofmann and Curtius Rearrangements - Master Organic Chemistry. [Link]

-

Curtius rearrangement - Wikipedia. [Link]

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC. [Link]

-

Hofmann Rearrangement: Mechanism & Examples - NROChemistry. [Link]

-

Curtius Rearrangement - Chemistry Steps. [Link]

-

Reductive amination - Wikipedia. [Link]

-

Hofmann Rearrangement - Chemistry Steps. [Link]

-

Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds - NIH. [Link]

-

2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester - Organic Syntheses Procedure. [Link]

-

DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE. [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

-

Ethyl 4,4,4-Trifluorobutyrate | C6H9F3O2 | CID 2733273 - PubChem. [Link]

-

Reductive Amination - Chemistry Steps. [Link]

-

Reductive Amination - Common Conditions. [Link]

- CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google P

-

Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles.. [Link]

-

Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds - ResearchGate. [Link]

-

Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1- ones to aromatic and heteroaromatic compounds - Beilstein Journals. [Link]

-

Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed. [Link]

-

Kinetics of the reaction of OH radical with ethylfluoroacetate, ethyl 4,4,4-trifluorobutyrate, and butylfluoroacetate - PubMed. [Link]

-

How do we prepare primary amines from ethanol? - Quora. [Link]

-

preparation of amines - Chemguide. [Link]

-

24.6 Synthesis of Amines - Chemistry LibreTexts. [Link]

-

Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF - SciELO México. [Link]

-

Alkylation of ethyl 4,4,4-trifluoroacetoacetate. First example of a reversible O-alkylation process leading to C-alkylation - RSC Publishing. [Link]

-

Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - MDPI. [Link]

Sources

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. Ethyl 4,4,4-Trifluorobutyrate | C6H9F3O2 | CID 2733273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 5. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. Preparation Of Alkyl 4,4,4 Trifluorobut 2 Enoate [quickcompany.in]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

"validation of analytical methods for 2-Ethyl-4,4,4-trifluorobutan-1-amine"

Validation Guide: Analytical Methodologies for 2-Ethyl-4,4,4-trifluorobutan-1-amine

Executive Summary

This guide provides a comparative validation framework for the quantification and purity analysis of 2-Ethyl-4,4,4-trifluorobutan-1-amine (CAS: N/A for specific isomer, generic class: fluorinated aliphatic amines). Due to the lack of a native chromophore and the presence of the electron-withdrawing trifluoromethyl (

We evaluate three distinct methodologies:

-

HPLC-UV (Pre-column Derivatization with FMOC-Cl): Recommended for Quality Control (QC) and high-precision assay testing.

-

UHPLC-MS/MS (HILIC Mode): Recommended for trace analysis and biological matrices.

-

GC-FID (Direct Injection): A cost-effective alternative for process monitoring, provided base-deactivated consumables are used.

Analyte Profile & Analytical Challenges

-

Molecule: 2-Ethyl-4,4,4-trifluorobutan-1-amine

-

Functional Groups: Primary Amine (

), Trifluoromethyl ( -

Key Properties:

-

UV Transparency: The molecule is invisible to standard UV detection (210–400 nm).

-

Basicity: The primary amine causes severe peak tailing on standard silica-based columns due to interaction with residual silanols.

-

Volatility:[1] Moderate. Suitable for GC, but thermal degradation or adsorption is a risk.

-

Comparative Methodology Overview

The following table summarizes the performance characteristics of the three validated approaches.

| Feature | Method A: HPLC-UV (FMOC) | Method B: UHPLC-MS/MS | Method C: GC-FID |

| Principle | Pre-column derivatization with 9-Fluorenylmethyl chloroformate.[2][3] | Direct electrospray ionization (ESI+) on HILIC stationary phase. | Direct injection on base-deactivated volatile amine column. |

| Sensitivity (LOD) | High (0.05 µg/mL) | Ultra-High (0.5 ng/mL) | Moderate (10 µg/mL) |

| Linearity ( | > 0.999 | > 0.995 | > 0.998 |

| Precision (RSD) | < 1.0% (Excellent) | < 3.5% (Good) | < 2.0% (Very Good) |

| Throughput | Low (Requires reaction time) | High (5 min run time) | Medium (15 min run time) |

| Primary Use | Purity Assay / QC Release | PK Studies / Cleaning Validation | Process Control / Solvents |

Detailed Experimental Protocols

Method A: HPLC-UV with FMOC Derivatization (The QC Standard)

Rationale: Since the analyte lacks a chromophore, we introduce a fluoronyl group using FMOC-Cl. Unlike OPA (o-phthalaldehyde), FMOC forms stable derivatives with both primary and secondary amines and does not require thiols, reducing oxidative degradation risks.

Reagents:

-

Derivatizing Agent: 5 mM FMOC-Cl in Acetonitrile (ACN).

-

Buffer: 0.2 M Borate Buffer (pH 9.2). Critical: High pH is required to deprotonate the amine (

) ensuring nucleophilic attack on the FMOC chloride. -

Quencher: 0.1 M Adamantylamine (removes excess FMOC-Cl to prevent interference).

Workflow:

-

Mix 100 µL Sample + 100 µL Borate Buffer.

-

Add 200 µL FMOC-Cl reagent. Vortex immediately.

-

Incubate at 40°C for 10 minutes. (The steric bulk of the 2-ethyl group requires slightly elevated temperature compared to linear amines).

-

Add 50 µL Adamantylamine (Quench).

-

Inject 10 µL onto HPLC.

Chromatographic Conditions:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: ACN.

-

Gradient: 40% B to 90% B in 15 mins.

-

Detection: UV at 265 nm (or Fluorescence Ex: 265 nm, Em: 315 nm for higher sensitivity).

Method B: UHPLC-MS/MS (The Trace Analysis Standard)

Rationale: Direct analysis avoids the variability of derivatization. However, small fluorinated amines often elute in the void volume of C18 columns. We utilize HILIC (Hydrophilic Interaction Liquid Chromatography) to retain the polar amine moiety while the organic-rich mobile phase enhances ESI desolvation.

Protocol:

-

Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in 95:5 Water:ACN.

-

Mobile Phase B: 10 mM Ammonium Formate (pH 3.0) in 5:95 Water:ACN.

-

Isocratic Elution: 15% A / 85% B.

-

MS Source: ESI Positive Mode.

-

MRM Transition: Monitor

(Precursor)

Visualizing the Analytical Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate method based on the stage of drug development.

Figure 1: Decision matrix for selecting the analytical technique based on sensitivity requirements and sample origin.

Validation Logic (ICH Q2(R1) Alignment)

To ensure regulatory compliance, the chosen method must be validated against ICH Q2(R1) guidelines. Below is the specific validation logic for the HPLC-FMOC method , as it is the most complex regarding reaction chemistry.

A. Specificity (Stress Testing)

-

Objective: Prove that the FMOC peak, the hydrolysis byproduct (FMOC-OH), and the quencher do not co-elute with the derivatized analyte.

-

Protocol: Inject:

-

Blank (Borate buffer + FMOC).

-

Sample (Analyte + FMOC).

-

Forced Degradation Sample (Analyte + Acid/Base/Oxidation).

-

-

Acceptance: Resolution (

) > 1.5 between the Analyte-FMOC peak and the FMOC-OH peak.

B. Linearity & Range

-

Objective: Demonstrate proportionality.

-

Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

-

Causality: Because derivatization is a chemical reaction, we must ensure the molar excess of FMOC is sufficient at the 150% level. If the reagent is depleted, linearity will plateau at the high end.

-

Acceptance:

.

C. Accuracy (Recovery)

-

Objective: Verify no matrix interference.

-

Protocol: Spike the analyte into the sample matrix (e.g., formulation excipients) at 3 levels.

-

Acceptance: 98.0% – 102.0% recovery.

Derivatization Workflow Diagram

This diagram details the critical timing and pH steps for Method A, ensuring the user understands the why behind the steps.

Figure 2: Step-by-step derivatization chemistry. The buffering step is critical to ensure the amine is uncharged (

References

-

ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[5]Link[5]

-

Sigma-Aldrich (Merck). Derivatization Reagents for HPLC: FMOC-Cl Protocol.Link

-

Journal of Chromatography A. Analysis of aliphatic amines in environmental samples. (General reference for amine tailing mechanisms). Link

Sources

A Comparative Guide to Confirming the Absolute Configuration of 2-Ethyl-4,4,4-trifluorobutan-1-amine

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern chemistry and pharmacology. The biological activity of a chiral molecule is intrinsically linked to its absolute configuration, with enantiomers often exhibiting profoundly different efficacy, metabolism, and toxicity profiles.[1][2] The subject of this guide, 2-Ethyl-4,4,4-trifluorobutan-1-amine, a chiral fluorinated amine, represents a class of compounds of significant interest in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, making the precise stereochemical assignment of such molecules a critical step in the drug discovery pipeline.

This guide provides an in-depth comparison of robust analytical methodologies for definitively assigning the absolute configuration of this target molecule. We move beyond simple protocol listings to explore the causality behind experimental choices, offering a self-validating framework for generating trustworthy and conclusive data. We will compare two powerful solution-state techniques—NMR spectroscopy using a chiral derivatizing agent and Vibrational Circular Dichroism (VCD)—and discuss the conditional "gold standard" of X-ray crystallography.

Overview of Analytical Strategies

The choice of method for absolute configuration determination depends on the physical properties of the analyte, available instrumentation, and the desired level of certainty. For a non-crystalline primary amine like 2-Ethyl-4,4,4-trifluorobutan-1-amine, solution-state methods are often the most direct path to an initial assignment, while crystallographic methods, though definitive, require a crystalline solid.

| Methodology | Principle | Sample State | Derivatization | Key Advantages | Primary Limitations |

| NMR with Chiral Derivatizing Agent (CDA) | Covalent bonding of a chiral amine to a CDA creates diastereomers with distinct NMR spectra.[3] | Solution | Required | Widely accessible; ¹⁹F NMR is highly sensitive for fluorinated CDAs and analytes; well-established empirical models (e.g., Mosher's).[4][5] | Requires successful derivatization and purification; relies on empirical models which can have exceptions. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left- and right-circularly polarized IR light is compared to quantum mechanical predictions.[6][7] | Solution or Liquid | Not Required | Non-empirical, first-principles method; provides high confidence without chemical modification; yields solution-state conformational data.[6][8] | Requires specialized instrumentation; relies on the accuracy of computational models.[2] |

| Single-Crystal X-ray Diffraction (XRD) | Anomalous dispersion of X-rays by atoms in a non-centrosymmetric crystal definitively determines the 3D arrangement of atoms.[9][10] | Single Crystal | Required (to induce crystallization) | Unambiguous, "gold standard" determination of absolute configuration.[2][11] | Analyte must form a high-quality single crystal; the amine itself is likely a liquid, requiring derivatization into a crystalline salt or amide.[2] |

In-Depth Methodology Comparison

We will now explore the practical application of the two most powerful solution-state techniques for this specific challenge.

NMR Spectroscopy: Mosher's Amide Analysis

The Mosher's acid method is a venerable and reliable NMR-based technique for assigning the absolute configuration of chiral alcohols and amines.[5][12] The method's logic hinges on converting the enantiomeric amine into a pair of diastereomeric amides by reacting it with the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).[3][5]

Causality of the Method: The diastereomeric amides exist in preferred conformations where the bulky trifluoromethyl, methoxy, and phenyl groups of the MTPA moiety create a distinct anisotropic magnetic environment. In the widely accepted model, the C=O and Cα-OMe bonds are held roughly coplanar. This forces the protons of the original amine (now an amide) to reside on either the phenyl side or the trifluoromethyl side of this plane. The phenyl group exerts a strong diamagnetic shielding effect. By analyzing the difference in chemical shifts (Δδ = δS-amide – δR-amide) for protons on either side of the newly formed stereocenter, the absolute configuration can be deduced.[5][13]

Experimental Protocol: Preparation and Analysis of Mosher's Amides

This protocol details the derivatization of the chiral amine and subsequent NMR analysis.[5][13]

-

Reagent Preparation: Ensure (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl are of high enantiomeric purity (>99%). Use an anhydrous, aprotic solvent like CH₂Cl₂ or CDCl₃.

-

Parallel Derivatization:

-

Tube A ((S)-MTPA amide): In a dry NMR tube, dissolve ~5 mg of 2-Ethyl-4,4,4-trifluorobutan-1-amine in 0.6 mL of anhydrous CDCl₃. Add ~1.2 equivalents of a non-nucleophilic base (e.g., triethylamine or pyridine). Add 1.1 equivalents of (S)-(+)-MTPA-Cl.

-

Tube B ((R)-MTPA amide): Repeat the procedure in a separate NMR tube using (R)-(-)-MTPA-Cl.

-

-

Reaction & Monitoring: Cap the tubes and gently agitate. The reaction is typically complete within 1-2 hours at room temperature. Monitor for the disappearance of the amine's starting signals by ¹H NMR.

-

NMR Data Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra for both Tube A and Tube B. Ensure identical acquisition parameters for both samples.

-

Data Analysis:

-

Assign the proton signals for the groups attached to the chiral center in both spectra. 2D experiments like COSY may be necessary for unambiguous assignment.

-

Create a table of chemical shifts (δ) for the assigned protons in both the (S)-MTPA and (R)-MTPA diastereomers.

-

Calculate the chemical shift difference: Δδ = δS – δR .

-

Apply the Mosher's model: Protons with a positive Δδ value are predicted to lie on one side of the MTPA plane, while those with a negative Δδ value lie on the other. Based on the established model for amines, this allows for the assignment of the absolute configuration.

-

Hypothetical Data for Configuration Assignment

| Proton Group (on Amine) | δ for (R)-MTPA Amide (ppm) | δ for (S)-MTPA Amide (ppm) | Δδ (δS – δR) (ppm) | Inferred Position relative to Phenyl Group |

| -CH₂-NH- | 3.55 | 3.45 | -0.10 | Behind (Shielded) |

| -CH(Et)- | 2.10 | 2.25 | +0.15 | In Front (Deshielded) |

| -CH₂-CH₃ | 1.50 | 1.62 | +0.12 | In Front (Deshielded) |

| -CH₂-CH₃ | 0.95 | 1.05 | +0.10 | In Front (Deshielded) |

A negative Δδ for the methylene protons attached to the nitrogen and positive Δδ values for the ethyl group protons would, according to the model, allow for a definitive assignment of the amine's stereocenter.

Workflow for Mosher's Amide Analysis

Caption: Workflow for absolute configuration assignment using Mosher's method.

Vibrational Circular Dichroism (VCD): A First-Principles Approach

VCD spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule in solution.[6] Enantiomers produce mirror-image VCD spectra.[7] The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by ab initio density functional theory (DFT) calculations for one of the enantiomers.[2][7] A strong correlation confirms the configuration, while a strong anti-correlation indicates the opposite enantiomer.

Causality of the Method: Unlike empirical NMR methods, VCD relies on first-principles quantum mechanics. The calculated spectrum is a direct prediction of the molecule's chiroptical response based on its 3D electronic and vibrational structure. This provides an independent, non-empirical confirmation of stereochemistry, making it an exceptionally trustworthy technique, especially when orthogonal validation is required.[8]

Experimental Protocol: VCD Analysis

-

Sample Preparation: Prepare a solution of the enantiopure amine in a suitable IR-transparent solvent (e.g., CDCl₃) at a concentration sufficient for measurement (typically 0.05-0.1 M). The sample must be free of chiral impurities.

-

Data Acquisition:

-

Acquire the VCD and IR spectra of the sample over the mid-IR range (e.g., 2000-900 cm⁻¹) using a dedicated VCD spectrometer.

-